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Quantitative Data on Efficacy and Safety

Parameter
Alagille Syndrome
(ALGS) Data

Progressive Familial
Intrahepatic Cholestasis (PFIC)
Data

Primary Sclerosing
Cholangitis (PSC) Data

| sBA Reduction | • Children: -29 μmol/L (CFB) [1] • sBA Responders (≥20% reduction): 83% at 1 year

[2] | • Indirect Comparison: Maralixibat associated with a significantly greater proportion of sBA

responders and greater CFB in sBA concentration vs. odevixibat [3] | • Overall Cohort: -16.7% (CFB) [4] •

Patients with Elevated Baseline sBA: -40.0% (CFB) [4] | | Pruritus Improvement | • ItchRO(Obs) CFB:

-1.4 to -1.8 points [1] • Clinically Meaningful Improvement (≥1-point): 84% of patients at 1 year [5] |

(Data from indirect comparison, pruritus not reported) [3] | • Patients with Severe Baseline Pruritus:

ItchRO weekly sum scores decreased by 70% (CFB) [4] | | Key Adverse Reactions (≥5%) | Diarrhea

(55.8%), Abdominal Pain (53.5%), Vomiting (40.7%), FSV Deficiency (25.6%), Liver Test Abnormalities

(18.6%), Bone Fractures (9.3%) [6] | Safety profile comparable to odevixibat, although adverse events were

typically milder [3] | Diarrhea (51.9%), other GI AEs common (81.5% overall) [4] |
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Maralixibat is an apical sodium-dependent bile acid transporter (ASBT) inhibitor that acts locally in the

gastrointestinal tract [7] [8]. The following diagram illustrates its mechanism for reducing bile acids.
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Maralixibat is a minimally absorbed small molecule that reversibly inhibits the ileal bile acid transporter

(IBAT) in the terminal ileum [7]. This inhibition decreases intestinal reabsorption of bile acids, leading to

their increased fecal excretion and a reduction in the body's overall bile acid pool [7] [2] [8]. The resulting

decrease in serum bile acid (sBA) levels is a key pharmacodynamic effect correlated with clinically

significant relief from pruritus [1] [2] [5].
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Safety and Tolerability Profile

Based on clinical data, the safety profile of maralixibat is well-characterized. The following table details the

monitoring and management strategies for key safety considerations.

Safety Concern Clinical Presentation Monitoring & Management Recommendations

Hepatotoxicity Treatment-emergent
elevations in liver tests (ALT,

AST); potential for drug-
induced liver injury [9] [10].

Obtain baseline liver tests and monitor during
treatment. Dose reduction or interruption is

recommended for abnormalities; permanently
discontinue for persistent/recurrent issues,

clinical hepatitis, or hepatic decompensation [2]
[10].

Gastrointestinal
Effects

Diarrhea, abdominal pain,
vomiting; may lead to

dehydration [4] [6] [10].

Monitor for new/worsening symptoms and
dehydration. Consider dose reduction or

interruption for persistent diarrhea, bloody stool,
or dehydration requiring treatment [2] [10].

Fat-Soluble
Vitamin (FSV)
Deficiency

Deficiency of vitamins A, D,
E, K; may worsen during

treatment. Associated with
increased risk of bone

fractures [2] [6] [10].

Check FSV levels at baseline and during
treatment. Supplement with FSV and consider

treatment interruption if bone fractures or
bleeding occur [2] [10].

Experimental Protocol Overview

The core pharmacodynamic effects of maralixibat are evaluated through specific clinical trial methodologies.

1. Study Design for PSC (as an example) [4]

Trial Identifier: NCT02061540 (CAMEO study).

Design: Open-label, phase 2 study.
Participants: Adults (aged 18–80) with PSC.

Intervention: 14-week treatment with maralixibat (dose escalated weekly to a maximum of 10
mg/day).

Primary Objective: Evaluate safety and tolerability.
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Key Efficacy Endpoints:
sBA Levels: Measured from serum samples.
Pruritus: Assessed using the ItchRO tool, where patients or caregivers report scores daily.

2. Long-Term Extension Studies in ALGS [1] [5]

Design: Long-term, open-label extensions of pivotal trials (e.g., ICONIC).
Objective: Assess durability of pruritus response and sBA reduction over years.

Endpoint Analysis: Changes from baseline in ItchRO scores and sBA concentrations are analyzed
at multiple time points throughout the follow-up period.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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